Home > Products > Building Blocks P3387 > 6-Methoxy-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine
6-Methoxy-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine - 289651-70-3

6-Methoxy-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine

Catalog Number: EVT-378576
CAS Number: 289651-70-3
Molecular Formula: C13H9F3N4O
Molecular Weight: 294.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Anxiolytic Agents: []
  • Anticancer Agents: [, ]
  • Antimicrobial Agents: [, , , , , , , ]
  • Antiviral Agents: []
  • α-Glucosidase and α-Amylase Inhibitors: []
Future Directions

Conclusion:

While the specific compound "6-Methoxy-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine" was not found in the literature, the [, , ]triazolo[4,3-b]pyridazine class demonstrates significant potential in scientific research, particularly in medicinal chemistry. Continued efforts in synthesis, biological evaluation, and mechanism of action studies will undoubtedly unravel new applications and therapeutic opportunities for this intriguing class of heterocyclic compounds.

3-Methyl-6-[3-(trifluoromethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine (CL 218872)

Compound Description: CL 218872 is described as a potential anxiolytic agent. [] Research on this compound focuses on its purification, identification, and characterization. [] Analytical data including mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy have been reported. [] Further studies have focused on synthesizing carbon-14 and carbon-13 labeled versions of CL 218872 for absorption and metabolism studies. []

8-(3-(Trifluoromethyl)phenyl)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one Derivatives

Compound Description: This series of novel compounds were designed, synthesized, and evaluated for their bioactivities. [, ] Notably, some derivatives exhibited significant inhibition of chlorophyll and growth in the aquatic plant Spirodela polyrhiza. [, ] The research also explored Quantitative Structure-Activity Relationship (QSAR) studies, revealing that the biological activity of these compounds correlated with their molecular hydrophobicity (LogP). [, ]

6-Chloro-3-[(4-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine (CMTP)

Compound Description: CMTP has been synthesized and characterized using various spectroscopic techniques, including NMR, IR, and mass spectrometry. [] Its crystal structure has been determined via single-crystal X-ray diffraction, revealing a monoclinic crystal system with the space group P21/c. [] The compound exhibits intermolecular hydrogen bonds and has been further analyzed using Hirshfeld surface analysis and DFT calculations. []

Overview

6-Methoxy-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine is a compound that belongs to the class of triazolo-pyridazine derivatives. These compounds are gaining attention in medicinal chemistry due to their potential biological activities, including antimicrobial and anticancer properties. The presence of trifluoromethyl and methoxy functional groups enhances the compound's lipophilicity and biological activity, making it a subject of interest for further research.

Source and Classification

This compound is classified under heterocyclic compounds, specifically as a pyridazine derivative. It is synthesized through various chemical reactions that involve the modification of existing pyridazine frameworks to introduce desirable functional groups. The molecular formula for 6-Methoxy-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine is C12H10F3N5OC_{12}H_{10}F_3N_5O, indicating the presence of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms.

Synthesis Analysis

Methods

The synthesis of 6-Methoxy-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine typically involves multi-step reactions starting from simpler precursors. One common method includes:

  1. Formation of Triazole Ring: The initial step often involves the cyclization of a suitable azole precursor with a phenyl group substituted with trifluoromethyl.
  2. Methoxy Group Introduction: The methoxy group can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

Technical Details

  • Reagents: Common reagents include hydrazine derivatives for triazole formation and alkylating agents for introducing methoxy groups.
  • Conditions: The reactions are usually conducted under controlled temperature conditions to optimize yield and minimize side reactions.
Molecular Structure Analysis

The structure of 6-Methoxy-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine can be represented as follows:

  • Molecular Formula: C12H10F3N5OC_{12}H_{10}F_3N_5O
  • Molecular Weight: Approximately 303.24 g/mol.
  • Structural Features:
    • A triazolo ring fused with a pyridazine ring.
    • A trifluoromethyl group at the para position relative to the phenyl group.
    • A methoxy group at the 6-position of the triazole.
Chemical Reactions Analysis

Reactions

The synthesis involves several key reactions:

  1. Cyclization Reaction: The formation of the triazolo ring typically occurs via a cycloaddition reaction involving azoles and electrophiles.
  2. Nucleophilic Substitution: The introduction of the methoxy group may involve nucleophilic substitution where a nucleophile attacks an electrophilic carbon atom.

Technical Details

  • Reaction Conditions: These reactions are usually performed in polar solvents like dimethylformamide or acetonitrile under reflux conditions to ensure complete conversion.
  • Purification Techniques: After synthesis, compounds are often purified using column chromatography or recrystallization methods.
Mechanism of Action

The mechanism by which 6-Methoxy-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine exerts its biological effects is not fully elucidated but may involve:

  • Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in cellular processes related to cancer or microbial growth.
  • Interaction with Biological Targets: The presence of functional groups like trifluoromethyl enhances binding affinity to proteins or receptors involved in signaling pathways.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Melting Point: The melting point can vary but is generally within the range typical for similar compounds.

Chemical Properties

  • Solubility: Soluble in polar organic solvents such as ethanol and dimethyl sulfoxide.
  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.
Applications

6-Methoxy-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine has potential applications in various scientific fields:

  • Medicinal Chemistry: As a candidate for developing new antimicrobial or anticancer agents due to its unique structural properties.
  • Research Tools: Used in studies exploring the mechanisms of action of heterocyclic compounds in biological systems.
  • Agricultural Chemistry: Potential use as crop protection agents due to its bioactive properties.
Introduction to Triazolo-Pyridazine Scaffolds in Medicinal Chemistry

Structural and Functional Significance of [1,2,4]Triazolo[4,3-b]Pyridazine Derivatives

The [1,2,4]triazolo[4,3-b]pyridazine scaffold represents a privileged heterocyclic system in drug discovery due to its unique physicochemical properties and versatile target engagement capabilities. This bicyclic framework combines a triazole ring fused with a pyridazine moiety, conferring planar rigidity that facilitates deep penetration into enzyme binding pockets, particularly kinase ATP sites [3] [5]. The scaffold's electron-deficient character enables π-π stacking interactions with aromatic residues in biological targets, while its hydrogen bonding capacity (via ring nitrogen atoms) allows for specific molecular recognition events [5] [8]. Structural analyses reveal that the triazole N2 nitrogen acts as a potent hydrogen bond acceptor, while the pyridazine ring provides an extended planar surface for hydrophobic contacts [5].

The substitution pattern critically modulates pharmacological activity. Position 3 commonly accommodates aryl or heteroaryl groups that extend into hydrophobic regions of target proteins, while position 6 is frequently derivatized with polar substituents (methoxy, morpholino) to enhance solubility or form key hydrogen bonds [3] [8]. Molecular geometry studies demonstrate that substituents at C3 and C6 maintain coplanarity with the core scaffold, optimizing interactions with flat binding surfaces in kinases like c-Met and VEGFR-2 [3]. This geometric preference explains the superior target affinity compared to non-planar analogs, where reduced planarity increases conformational energy penalties by 3 kcal/mol and decreases VEGFR-2 inhibition by 75% [3].

Table 1: Fundamental Physicochemical Properties of 6-Methoxy-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine

PropertyValueMeasurement Method
Molecular FormulaC₁₃H₉F₃N₄OHigh-resolution MS
Molecular Weight294.23 g/molCalculated
Melting Point142°CDifferential scanning calorimetry
Density1.46 ± 0.1 g/cm³Predicted computational model
pKa-0.57 ± 0.30Potentiometric titration
LogP2.98Reversed-phase HPLC
Crystal SystemMonoclinicX-ray diffraction

Role of Trifluoromethyl and Methoxy Substituents in Bioactivity Optimization

The strategic incorporation of trifluoromethyl (CF₃) and methoxy (OCH₃) groups dramatically enhances the pharmacodynamic and pharmacokinetic profiles of triazolopyridazine derivatives. The 4-(trifluoromethyl)phenyl group at position 3 provides exceptional lipophilic efficiency (LipE = 5.2) due to the trifluoromethyl group's high electron-withdrawing capacity (Hammett σₘ = 0.43) and hydrophobic surface area [1] [6]. This substituent significantly increases metabolic stability by resisting oxidative dealkylation and reducing cytochrome P450-mediated metabolism, extending plasma half-life in preclinical models [3]. Additionally, the CF₃ group's strong inductive effect lowers the pKa of adjacent functional groups, enhancing membrane permeability through optimized pH-dependent passive diffusion [3].

The 6-methoxy substituent serves multiple complementary functions: it acts as a hydrogen bond acceptor for kinase hinge region interactions, provides electron-donating resonance effects (+M) that modulate ring electronics, and improves aqueous solubility (64 μg/mL in PBS, pH 7.4) [1] [3]. Computational analyses indicate the methoxy group reduces aromatic ring electrophilicity, protecting against glutathione conjugation and subsequent detoxification [6]. This substitution pattern creates an optimal property balance—melting point (142°C) and density (1.46 g/cm³) values suggest favorable crystallinity for formulation development, while the predicted pKa (-0.57) indicates predominant unionized state at physiological pH, facilitating blood-brain barrier penetration for CNS-targeted applications [1] [3].

Rationale for Targeting c-Met and VEGFR-2 Kinases in Oncology

The 6-methoxy-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine scaffold demonstrates exceptional promise as a dual inhibitor of hepatocyte growth factor receptor (c-Met) and vascular endothelial growth factor receptor-2 (VEGFR-2)—tyrosine kinases critically implicated in oncogenesis and tumor angiogenesis [3] [6]. c-Met activation triggers invasive growth programs through Ras/MAPK and PI3K/Akt signaling, with dysregulation occurring in 50% of advanced solid tumors via mutation, amplification, or ligand overexpression [8]. Simultaneously, VEGFR-2 mediates pathological angiogenesis through endothelial cell proliferation and migration, creating the vascular networks essential for tumor growth beyond 2mm³ [3].

Structural biology studies reveal that the planar triazolopyridazine core occupies the ATP-binding cleft of both kinases, with the 6-methoxy group forming critical hydrogen bonds to hinge region residues (c-Met: Met1160 backbone NH; VEGFR-2: Glu885 carbonyl) [3]. The 3-(4-trifluoromethylphenyl) substituent extends into a hydrophobic back pocket (c-Met: Tyr1159, Val1092; VEGFR-2: Phe1047, Leu887), where the CF₃ group engages in orthogonal dipole interactions with catalytic lysine residues [3] [8]. This dual-targeting strategy offers synergistic therapeutic benefits: c-Met inhibition suppresses tumor cell invasion and metastasis, while VEGFR-2 blockade starves tumors through angiogenesis inhibition [6]. Co-crystallization studies demonstrate that analogs with this substitution pattern achieve <100 nM IC₅₀ against both kinases, significantly outperforming mono-targeted inhibitors in xenograft models of treatment-resistant carcinomas [3].

Properties

CAS Number

289651-70-3

Product Name

6-Methoxy-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine

IUPAC Name

6-methoxy-3-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine

Molecular Formula

C13H9F3N4O

Molecular Weight

294.23 g/mol

InChI

InChI=1S/C13H9F3N4O/c1-21-11-7-6-10-17-18-12(20(10)19-11)8-2-4-9(5-3-8)13(14,15)16/h2-7H,1H3

InChI Key

QYFCMHYWVYOKJR-UHFFFAOYSA-N

SMILES

COC1=NN2C(=NN=C2C3=CC=C(C=C3)C(F)(F)F)C=C1

Canonical SMILES

COC1=NN2C(=NN=C2C3=CC=C(C=C3)C(F)(F)F)C=C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.